9A59Esa73N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SGR-1505 is a potent and orally available allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This compound has demonstrated significant anti-tumor activity, particularly in the treatment of mature B-cell malignancies. It is currently being evaluated in Phase 1 clinical trials for its efficacy and safety in patients with relapsed or refractory B-cell lymphomas .

Preparation Methods

The discovery and synthesis of SGR-1505 involved advanced physics-based modeling techniques combined with machine learning methods. The Schrödinger team explored extensive sets of de novo design ideas to identify a novel hit series. Multi-parameter optimization allowed efficient prioritization of molecules with good potency and drug-like properties. The synthesis involved the creation of 78 compounds in the lead series and 129 compounds overall .

Chemical Reactions Analysis

SGR-1505 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s design was optimized using free energy perturbation modeling to predict relative binding energies accurately. This approach allowed the identification of several novel, highly potent series with well-balanced properties .

Scientific Research Applications

SGR-1505 has shown strong anti-tumor activity alone and in combination with Bruton Tyrosine Kinase inhibitors in multiple in vivo B-cell lymphoma xenograft models. It is being studied for its potential to treat various subtypes of non-Hodgkin’s B-cell lymphomas and chronic lymphocytic leukemia. The compound’s ability to inhibit mucosa-associated lymphoid tissue lymphoma translocation protein 1 makes it a promising candidate for treating diseases associated with lymphocyte regulation .

Mechanism of Action

SGR-1505 functions as an allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This protein is a key mediator of nuclear factor kappa B signaling, which is crucial for the survival and proliferation of B-cell lymphomas. By inhibiting mucosa-associated lymphoid tissue lymphoma translocation protein 1, SGR-1505 disrupts this signaling pathway, leading to the suppression of tumor growth .

Comparison with Similar Compounds

SGR-1505 is compared with other mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitors, such as JNJ-67856633. SGR-1505 has shown excellent potency in biochemical assays and strong anti-proliferative effects on activated B cell-like diffuse large B cell lymphoma cell lines. Its unique combination of high potency, specificity, and favorable drug-like properties makes it a potential best-in-class compound .

Properties

CAS No. |

2661481-41-8 |

|---|---|

Molecular Formula |

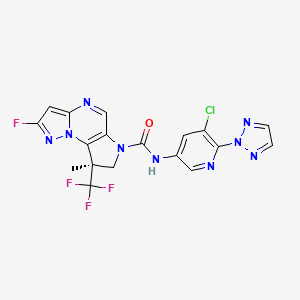

C18H12ClF4N9O |

Molecular Weight |

481.8 g/mol |

IUPAC Name |

(3R)-N-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-11-fluoro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |

InChI |

InChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1 |

InChI Key |

DEMHKALZEXJNJH-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@]1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |

Canonical SMILES |

CC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.